4-Amino-2-(3-bromophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile
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Overview
Description
4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a cyano group, and a propylamino group attached to a pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, undergoes a nucleophilic substitution reaction with a suitable cyano-containing reagent to introduce the cyano group.
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyridyl ring.
Introduction of the Propylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the cyano and propylamino groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-(3-CYANOPHENYL)-5-AMINO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE
- 2-AMINO-4-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE
Comparison
Compared to similar compounds, 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE is unique due to the specific positioning of its functional groups, which can lead to different reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H14BrN5 |
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Molecular Weight |
356.22 g/mol |
IUPAC Name |
4-amino-2-(3-bromophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H14BrN5/c1-2-6-21-16-13(9-19)14(20)12(8-18)15(22-16)10-4-3-5-11(17)7-10/h3-5,7H,2,6H2,1H3,(H3,20,21,22) |
InChI Key |
BNRMNIPSGNVMJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=C(C(=N1)C2=CC(=CC=C2)Br)C#N)N)C#N |
Origin of Product |
United States |
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